molecular formula C15H17N3O3 B5597746 2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

Cat. No. B5597746
M. Wt: 287.31 g/mol
InChI Key: RWGUKWCXCVLATG-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide" belongs to a class of organic molecules known for their diverse chemical reactivity and potential in synthesizing heterocyclic compounds. Its structure incorporates elements such as a methoxyphenyl group, a furfuryl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions between hydrazides and aldehydes or ketones to form Schiff bases, characterized by the presence of a C=N bond. For example, compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide have been synthesized through condensation reactions, suggesting a similar synthetic pathway could be employed for the target compound (Yathirajan, H., Narayana, B., Sunil, K., Sarojini, B., & Bolte, Michael, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class often features planarity around the Schiff base linkage, contributing to the molecule's stability through intramolecular hydrogen bonding and π-π interactions. Crystallographic analysis helps in understanding these structural nuances, such as planarity and bonding patterns (Liu, Gang & Gao, Jie, 2012).

Chemical Reactions and Properties

Schiff bases, including those similar to the target compound, participate in a variety of chemical reactions, such as nucleophilic addition, which can further modify the molecule or contribute to the synthesis of complex heterocycles. Their reactivity with various reagents under different conditions can lead to the formation of novel compounds with potential biological activity.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in material science and pharmaceuticals. Techniques like X-ray crystallography provide insights into the molecular and crystal structure, enhancing understanding of their physical behavior (Yang, Desuo, 2007).

Chemical Properties Analysis

The chemical properties, such as stability, reactivity towards different reagents, and pH sensitivity, are defined by the functional groups present in the molecule. Studies on similar compounds reveal the influence of substituents on the molecule's reactivity and stability, guiding the development of compounds with desired chemical properties (Dyachenko, V. D., & Chernega, A. N., 2006).

properties

IUPAC Name

2-(4-methoxyanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-3-6-14(21-11)9-17-18-15(19)10-16-12-4-7-13(20-2)8-5-12/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGUKWCXCVLATG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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